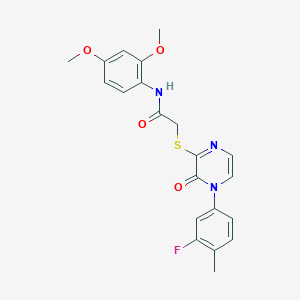

![molecular formula C10H14N4OS B2543054 6-(イソペンチルチオ)-1H-ピラゾロ[3,4-d]ピリミジン-4(5H)-オン CAS No. 894047-20-2](/img/structure/B2543054.png)

6-(イソペンチルチオ)-1H-ピラゾロ[3,4-d]ピリミジン-4(5H)-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic chemical compound. It is part of the pyrimido[4,5-d]pyrimidines class of compounds, which are types of bicyclic [6 + 6] systems . These compounds have been applied on a large scale in the medical and pharmaceutical fields .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves various methods. One common approach is the multicomponent reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with arylamines and aldehydes in a ratio of 1:1:2, yielding the respective 5,6,7-trisubstituted-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones .科学的研究の応用

- 用途: 研究者らは、ピラゾロピリミジン系BTK阻害剤を設計してきました。これらの化合物は、B細胞受容体(BCR)シグナル伝達経路の重要な構成要素であるBTKを効果的に阻害します。 特に、化合物13c、13g、13h、13l、13n、および13oは、MCL細胞株において強力な抗増殖活性を示しました .

マントル細胞リンパ腫(MCL)におけるBTK阻害

抗マイコバクテリア活性

作用機序

Target of Action

Similar compounds, such as thieno[2,3-d]pyrimidin-4(3h)-ones, have been shown to have significant antimycobacterial activity against mycobacterium tuberculosis .

Mode of Action

Related compounds have been found to inhibit cdk2, a cyclin-dependent kinase . This suggests that 6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may interact with similar targets, leading to changes in cellular processes.

Biochemical Pathways

Related compounds have been found to inhibit cdk2, a cyclin-dependent kinase . This suggests that 6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may affect similar pathways, leading to downstream effects such as cell cycle arrest or apoptosis.

Pharmacokinetics

Related compounds have been found to have suitable pharmacokinetic properties . This suggests that 6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may have similar properties, impacting its bioavailability.

Result of Action

Related compounds have been found to have significant antimycobacterial activity . This suggests that 6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may have similar effects, potentially inhibiting the growth of certain bacteria.

生化学分析

Biochemical Properties

6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary enzymes it interacts with is cyclin-dependent kinase (CDK), where it acts as an inhibitor. This interaction is crucial as CDKs are involved in regulating the cell cycle. By inhibiting CDKs, 6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can modulate cell proliferation and growth. Additionally, this compound has been shown to interact with proteins involved in signal transduction pathways, further highlighting its importance in biochemical processes .

Cellular Effects

The effects of 6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, thereby reducing cell viability. This is achieved through the activation of caspases, which are enzymes that play a pivotal role in the execution of apoptosis. Furthermore, 6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one influences cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell division and differentiation. By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to reduced tumor growth and proliferation .

Molecular Mechanism

At the molecular level, 6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exerts its effects through several mechanisms. It binds to the active site of CDKs, preventing their interaction with cyclins, which are necessary for their activation. This inhibition leads to cell cycle arrest at the G1 phase, thereby halting cell division. Additionally, the compound can induce changes in gene expression by modulating transcription factors. For instance, it has been shown to downregulate the expression of genes involved in cell survival and proliferation, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. In in vitro studies, its effects on cellular function are evident within 24 hours of treatment, with significant apoptosis observed in cancer cell lines. Long-term studies have shown that continuous exposure to 6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can lead to sustained inhibition of cell proliferation and tumor growth .

Dosage Effects in Animal Models

The effects of 6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization for therapeutic applications. Threshold effects have been noted, with significant anticancer activity observed at doses above a certain threshold .

Metabolic Pathways

6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion. The compound also affects metabolic flux, leading to alterations in the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, 6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells. Additionally, binding proteins in the blood, such as albumin, play a role in its distribution to different tissues. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins. Additionally, the compound has been observed to localize in the nucleus, where it can influence gene expression by interacting with transcription factors. Post-translational modifications, such as phosphorylation, can affect its localization and activity, directing it to specific cellular compartments .

特性

IUPAC Name |

6-(3-methylbutylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4OS/c1-6(2)3-4-16-10-12-8-7(5-11-14-8)9(15)13-10/h5-6H,3-4H2,1-2H3,(H2,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHYXXYZBDEFOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=NC2=C(C=NN2)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-methyl-5-[(phenoxycarbonyl)(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2542974.png)

![(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2542977.png)

![2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2542978.png)

![3-Methyl-1-(2-morpholin-4-ylethylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2542979.png)

![2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B2542983.png)

![(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-Acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B2542986.png)

![7-(4-ethylphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2542988.png)

![8-methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2542991.png)

![6-chloro-N'-[2-(2,4-dimethylanilino)acetyl]pyridine-3-carbohydrazide](/img/structure/B2542993.png)

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2542994.png)